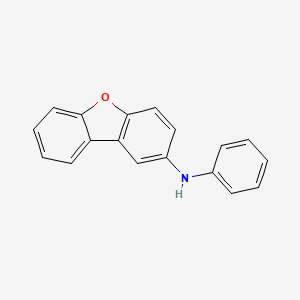

N-phenyl-2-Dibenzofuranamine

Description

N-Phenyl-2-dibenzofuranamine is a heterocyclic aromatic compound featuring a dibenzofuran core (a fused bicyclic structure of two benzene rings and one oxygen-containing furan ring) substituted with a phenylamine group at the 2-position. This molecule is of interest in organic synthesis, materials science, and pharmaceutical research due to its rigid planar structure and electronic properties.

Properties

IUPAC Name |

N-phenyldibenzofuran-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c1-2-6-13(7-3-1)19-14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABICDIEOYDAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenyl-2-Dibenzofuranamine can be synthesized through the reaction of an aromatic amine with dibenzofuran. The reaction typically involves the use of a catalyst and specific reaction conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-Dibenzofuranamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

N-phenyl-2-Dibenzofuranamine has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-2-Dibenzofuranamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine

- Structure: This compound replaces the phenyl group in N-phenyl-2-dibenzofuranamine with a biphenylyl moiety, increasing aromatic conjugation (C24H17NO vs. C18H13NO for this compound) .

- Physicochemical Properties: Molecular Weight: 335.406 g/mol (vs. ~271.3 g/mol for this compound).

- Applications : Used in organic light-emitting diodes (OLEDs) due to its high thermal stability and luminescent properties .

N-Nitrosodiphenylamine (CAS 86-30-6)

- Structure : Features two phenyl groups linked via a nitrosoamine group (C12H10N2O), differing in the absence of the dibenzofuran core .

- Reactivity and Hazards: Stability: Prone to decomposition under heat or UV light, releasing carcinogenic nitrosamines. Toxicity: Rated higher in health hazards (RTK Hazard Rating: 3 for firefighting, 0 for reactivity/health) compared to this compound, which lacks nitroso groups and associated risks .

- Applications: Historically used as a rubber accelerator, now restricted due to toxicity.

Furo[2,3-b]pyridine Carboxamide Derivatives

- Structure : Shares a furan-containing heterocycle but incorporates a pyridine ring and carboxamide substituents (e.g., 6-chloro-2-(4-fluorophenyl)-N-methyl-5-phenylfuro[2,3-b]pyridine-3-carboxamide) .

- Synthetic Utility : Requires coupling agents like HATU for amide bond formation, contrasting with simpler amine-substituted dibenzofurans.

Key Comparative Data Table

Research Findings and Implications

- Electronic Properties : this compound’s planar structure facilitates π-π stacking, critical for charge transport in organic semiconductors. Its biphenylyl analog shows improved luminescence quantum yield (Φ = ~0.45) in OLED prototypes .

- Toxicity Profile: Unlike N-nitrosodiphenylamine, the absence of nitroso groups in this compound reduces carcinogenic risks, making it safer for industrial use .

- Synthetic Challenges : Functionalization at the 2-position requires careful optimization to avoid side reactions, as seen in furopyridine carboxamide synthesis (e.g., HATU-mediated coupling yields ~65%) .

Biological Activity

N-Phenyl-2-dibenzofuranamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a dibenzofuran core with a phenyl amine substituent. Its structural characteristics contribute to its reactivity and biological interactions.

Biological Activities

1. Antiviral Properties:

Research indicates that this compound may exhibit antiviral properties by inhibiting viral fusion processes. Specifically, it has been shown to block the conformational change of hemagglutinin (HA), a critical step for viral entry into host cells. This mechanism suggests potential applications in antiviral drug development.

2. Antibacterial Effects:

The compound has also been evaluated for antibacterial activity. Preliminary studies indicate that it may possess significant antibacterial properties, although detailed mechanisms remain to be elucidated.

3. Cytotoxicity:

A study assessing the cytotoxic effects of various compounds found that this compound demonstrated considerable cytotoxicity against certain cancer cell lines. This suggests its potential as an anticancer agent, warranting further investigation into its therapeutic efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amine group allows for hydrogen bonding with various enzymes and receptors, potentially modulating their activity and influencing cellular pathways .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Activity

In a controlled laboratory setting, this compound was tested against influenza virus strains. The results demonstrated a significant reduction in viral load in treated cells compared to controls, indicating its potential as an antiviral agent.

Case Study 2: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The compound showed a dose-dependent increase in cell death, suggesting its utility in cancer therapy .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that it may have a low toxicity profile; however, comprehensive toxicological evaluations are necessary to determine safe dosage levels for therapeutic applications .

Q & A

Q. What are the validated synthetic routes for N-phenyl-2-dibenzofuranamine, and how can researchers optimize yields?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions between dibenzofuran derivatives and aromatic amines. A common approach is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate aryl-amine bond formation. For optimization, parameters such as catalyst loading (e.g., Pd(OAc)₂), ligand selection (e.g., Xantphos), and solvent polarity (e.g., toluene or DMF) should be systematically varied. Yield improvements (>70%) are achievable by controlling reaction temperature (80–120°C) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks ([M⁺]) and fragmentation patterns for structural confirmation. Cross-reference with NIST databases to validate spectral matches .

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve aromatic proton environments (δ 6.8–8.2 ppm) and amine linkages. DEPT-135 helps distinguish CH₃/CH₂ groups in impurities.

- IR Spectroscopy : Confirm N–H stretching (3300–3500 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) .

Q. How can researchers ensure analytical reproducibility when quantifying this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) for quantification. Validate methods via:

Advanced Research Questions

Q. What are the degradation pathways of this compound under oxidative conditions, and how can intermediates be identified?

- Methodological Answer : Oxidative degradation studies (e.g., H₂O₂/UV or Fenton reactions) reveal quinone-like products via ring hydroxylation. Use LC-HRMS (Q-TOF) to track m/z shifts corresponding to hydroxyl (+16 Da) or keto (+14 Da) groups. Isotopic labeling (¹⁸O-water) confirms oxygen incorporation pathways. Kinetic modeling (pseudo-first-order rate constants) quantifies degradation efficiency .

Q. How can computational modeling predict the coordination chemistry of this compound with transition metals?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron-rich sites (amine N, aromatic π-systems). Molecular docking simulations (AutoDock Vina) assess binding affinities to metal ions (e.g., Cu²⁺, Fe³⁺). Validate predictions experimentally via UV-Vis titration (ligand-to-metal charge transfer bands) and X-ray crystallography .

Q. What experimental strategies mitigate photoinstability in this compound during photophysical studies?

- Methodological Answer :

- Light exclusion : Conduct experiments under inert atmospheres (N₂/Ar) with amber glassware.

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to suppress radical-mediated degradation.

- Real-time monitoring : Use in-situ UV-Vis spectroscopy to track absorbance changes (λmax shifts >5 nm indicate degradation) .

Q. How do substituents on the phenyl ring affect the electronic properties of this compound?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., –NO₂, –CF₃) or electron-donating (–OCH₃, –CH₃) groups. Compare Hammett constants (σ) to redox potentials (cyclic voltammetry) and HOMO-LUMO gaps (DFT). Correlate substituent effects with fluorescence quantum yields (integrating sphere method) .

Q. How should researchers address contradictory data in reported solubility parameters for this compound?

- Methodological Answer : Reassess solubility using standardized protocols:

Q. What in vitro models are suitable for evaluating the antioxidant potential of this compound derivatives?

Q. How can researchers assess the environmental persistence of this compound in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.